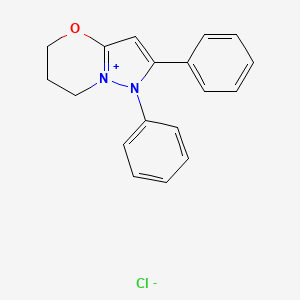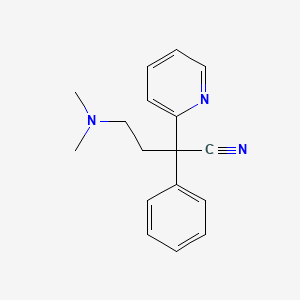
Ethylenebis(bis(2-hydroxyethyl)methylammonium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El dicloruro de etilenobis(bis(2-hidroxietil)metilamonio) es un compuesto químico con la fórmula molecular C12H30Cl2N2O4 y un peso molecular de 337.28. Es conocido por sus aplicaciones en diversos campos, incluyendo química, biología e industria. El compuesto se caracteriza por sus dos grupos de amonio cuaternario, cada uno unido a dos grupos hidroxietil y un grupo metil, lo que lo convierte en una molécula versátil para diversas reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del dicloruro de etilenobis(bis(2-hidroxietil)metilamonio) típicamente involucra la reacción de la etilendiamina con bis(2-cloroetil)éter en presencia de una base. La reacción procede a través de la formación de compuestos intermedios, que posteriormente se cuaternizan con cloruro de metilo para producir el producto final.
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura, la presión y el pH, para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y sistemas automatizados ayuda a optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El dicloruro de etilenobis(bis(2-hidroxietil)metilamonio) experimenta diversas reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxietil pueden oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto se puede reducir para formar aminas primarias o secundarias.
Sustitución: Los grupos de amonio cuaternario pueden participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) y el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como los iones hidróxido (OH-) y los alcóxidos (RO-) se emplean a menudo en reacciones de sustitución.
Principales productos formados
Oxidación: Aldehídos, ácidos carboxílicos.
Reducción: Aminas primarias y secundarias.
Sustitución: Diversos compuestos de amonio sustituidos.
Aplicaciones Científicas De Investigación
El dicloruro de etilenobis(bis(2-hidroxietil)metilamonio) tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como catalizador de transferencia de fase en la síntesis orgánica.
Biología: Se emplea en la preparación de compuestos de amonio cuaternario para estudios antimicrobianos.
Medicina: Se investiga su posible uso en sistemas de administración de fármacos debido a su capacidad para formar complejos estables con diversos fármacos.
Industria: Se utiliza en la producción de tensioactivos y detergentes.
Mecanismo De Acción
El mecanismo de acción del dicloruro de etilenobis(bis(2-hidroxietil)metilamonio) implica su interacción con las membranas celulares. Los grupos de amonio cuaternario interrumpen la bicapa lipídica, lo que lleva a un aumento de la permeabilidad y la eventual lisis celular. Esta propiedad lo convierte en un agente antimicrobiano eficaz. Los grupos hidroxietil mejoran su solubilidad y facilitan su interacción con diversos objetivos moleculares .
Comparación Con Compuestos Similares
Compuestos similares
- Cloruro de bis(2-hidroxietil)dimetilamonio
- Cloruro de tetraetilamonio
- Cloruro de tetrametilamonio
Unicidad
El dicloruro de etilenobis(bis(2-hidroxietil)metilamonio) es único debido a sus dos grupos de amonio cuaternario, que proporcionan una reactividad y versatilidad mejoradas en comparación con compuestos similares. Sus grupos hidroxietil también contribuyen a su solubilidad y capacidad para formar complejos estables, lo que lo convierte en un compuesto valioso en diversas aplicaciones .
Propiedades
Número CAS |
85117-92-6 |
|---|---|
Fórmula molecular |
C12H30Cl2N2O4 |
Peso molecular |
337.28 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)-methylazaniumyl]ethyl-bis(2-hydroxyethyl)-methylazanium;dichloride |
InChI |
InChI=1S/C12H30N2O4.2ClH/c1-13(5-9-15,6-10-16)3-4-14(2,7-11-17)8-12-18;;/h15-18H,3-12H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
NXPJDFSYCDNCOT-UHFFFAOYSA-L |
SMILES canónico |
C[N+](CC[N+](C)(CCO)CCO)(CCO)CCO.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


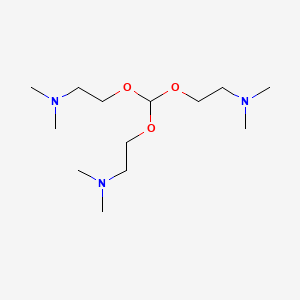
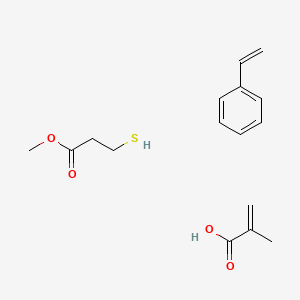
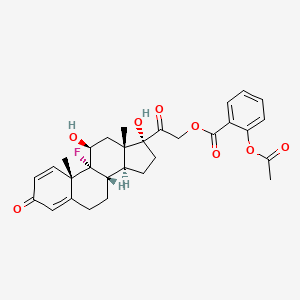

![2-[(3-Amino-4-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12687876.png)
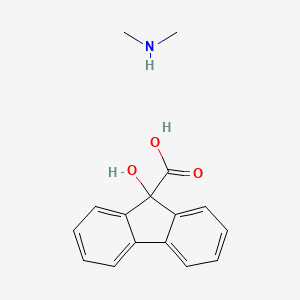
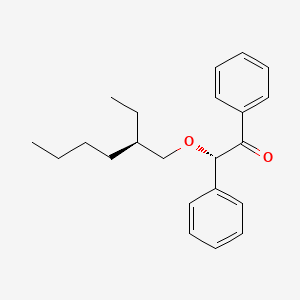

![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
